molecular formula C17H23N3O2 B600805 Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate CAS No. 953071-73-3

Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate

Cat. No.: B600805
CAS No.: 953071-73-3
M. Wt: 301.39
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Description

Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate is a specialty chemical reagent used as an intermediate in organic synthesis. It is a building block in the preparation of complex compounds and is known for its stability and reactivity in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate typically involves the reaction of Di-tert-butyl dicarbonate with 2-Piperidin-4-yl-1H-benzimidazole. The reaction conditions include the use of organic solvents such as chloroform, dimethyl sulfoxide, and dichloromethane .

Industrial Production Methods

Industrial production of this compound involves a series of chemical reactions including amino protection, alkylation, and acylation. These processes are carried out under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate undergoes various types of chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further used in the synthesis of pharmaceuticals and other complex organic molecules .

Scientific Research Applications

Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate is used in a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its ability to act as an intermediate in the synthesis of complex compounds makes it valuable in both research and industrial applications .

Biological Activity

Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate (CAS No. 953071-73-3) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C17_{17}H23_{23}N3_3O2_2
  • Molecular Weight : 301.38 g/mol
  • Structure : The compound features a piperidine ring substituted with a benzimidazole moiety, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with tert-butyl di-tert-butyl dicarbonate under controlled conditions. The yield reported for this synthesis can be as high as 91% under optimal conditions, demonstrating its feasibility for further research and application .

Antitumor Activity

Recent studies have indicated that compounds bearing benzimidazole and piperidine structures exhibit notable antitumor properties. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that the presence of the benzimidazole ring enhances the compound's ability to induce apoptosis in cancer cells .

CompoundIC50 (µg/mL)Cell Line Tested
Compound A1.61 ± 1.92Jurkat
Compound B1.98 ± 1.22HT-29

These findings highlight the potential of this compound as a lead in anticancer drug development.

Anticonvulsant Activity

In addition to antitumor effects, compounds with similar structural motifs have been evaluated for anticonvulsant activity. For example, certain derivatives have been shown to eliminate tonic extensor phases in animal models, indicating their potential utility in treating epilepsy .

Study 1: Cytotoxicity Evaluation

A study conducted on a series of piperidine derivatives, including this compound, assessed their cytotoxicity using the MTT assay against several cancer cell lines. The study found that compounds with electron-donating groups at specific positions on the aromatic rings exhibited enhanced activity compared to their counterparts without such substitutions.

Study 2: Mechanistic Insights

Another research effort focused on understanding the mechanism of action of piperidine derivatives. It was found that these compounds interact with key proteins involved in cell cycle regulation and apoptosis, providing a biochemical basis for their observed biological activities .

Properties

IUPAC Name

tert-butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-12(9-11-20)15-18-13-6-4-5-7-14(13)19-15/h4-7,12H,8-11H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZVWRLDUPCQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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